molecular formula C16H21N3O B2937494 N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine CAS No. 1101428-93-6

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine

Cat. No.: B2937494
CAS No.: 1101428-93-6
M. Wt: 271.364
InChI Key: CGBWTRGALRUDGA-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine is a quinazolinone derivative . Quinazolinones are known to have a broad spectrum of biological activities, including antimicrobial and anti-biofilm effects . The primary targets of this compound are likely to be microbial cells, particularly those forming biofilms .

Mode of Action

The compound interacts with its targets by inhibiting biofilm formation, which is regulated by the quorum sensing system in bacteria . It also decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

The compound affects the quorum sensing system, a key biochemical pathway in bacteria that regulates biofilm formation . By inhibiting this system, the compound prevents the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics . It also affects the production of exopolysaccharides, which are crucial for the structure and function of biofilms .

Pharmacokinetics

Quinazolinone derivatives are generally known for their broad spectrum of biological activities, suggesting they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in the inhibition of biofilm formation and a decrease in other virulence factors at low concentrations without affecting bacterial growth . This suggests that it could be a promising anti-virulence agent that causes less bacterial resistance than conventional antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine typically involves the reaction of quinazoline derivatives with cyclohexanamine. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction . The reaction is carried out under reflux conditions, typically at temperatures around 100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can significantly increase the yield and purity of the final product . Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Quinazoline N-oxides

    Reduction: Reduced quinazoline derivatives

    Substitution: Substituted quinazoline derivatives

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide
  • N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide

Uniqueness

N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine stands out due to its unique cyclohexane moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-4-quinazolin-4-yloxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-19(2)12-7-9-13(10-8-12)20-16-14-5-3-4-6-15(14)17-11-18-16/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBWTRGALRUDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)OC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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